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Compound of Interest

Compound Name:
2-(3-nitrophenyl)-4H-3,1-

benzoxazin-4-one

Cat. No.: B099865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various nitrophenyl

benzoxazinone derivatives. The structure-activity relationship (SAR) is explored through the

presentation of experimental data, detailed methodologies, and visual representations of key

structural features and experimental workflows.

Quantitative Data Summary
The following table summarizes the in vitro anticancer and antioxidant activities of a series of 7-

nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones. The data is extracted from the study by Shahzad

et al. (2020), which investigated their potential as therapeutic agents.[3]
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Compound ID
R-Group
(Substitution on 2-
aryl ring)

Anticancer Activity
(% Inhibition of
HeLa Cell Viability)
[3]

Antioxidant Activity
(% DPPH Radical
Scavenging)[3]

3a 4-CH₃ 43.12 75.21

3b 4-OCH₃ 38.91 69.83

3c 4-OH 44.67 85.93

3d 4-Cl 35.78 61.45

3e 2-Br 34.45 58.12

3f 3-Cl 36.92 63.77

3g 3-NO₂ 39.87 68.34

3h 4-NO₂ 41.23 71.98

3i 2,4-diCl 32.11 55.43

3j 2,6-diCl 28.54 49.67

3k 3,4,5-triOCH₃ 42.56 73.88

Doxorubicin (Standard Drug) ~45% (inferred) Not Applicable

BHT (Standard Antioxidant) Not Applicable 90.56

Note: The anticancer activity of doxorubicin was stated to be in "close match" with compound

3c.[3]

Key Structure-Activity Relationship Insights
From the data presented, several key structure-activity relationships can be inferred:

Substitution at the 4-position of the 2-aryl ring: Electron-donating groups, such as hydroxyl (-

OH) and methoxy (-OCH₃), and the methyl (-CH₃) group at the para-position appear to be

favorable for both anticancer and antioxidant activities. Compound 3c (4-OH) exhibited the

highest activity in both assays.
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Halogen substitution: The presence of halogens (Cl, Br) on the 2-aryl ring generally led to a

decrease in activity. Dichloro-substituted compounds (3i and 3j) showed the lowest activities.

Nitro group substitution: A nitro group at the para-position of the 2-aryl ring (3h) resulted in

better activity compared to the meta-position (3g).

Bulkiness: The bulky 2,6-dichloro substitution (3j) significantly reduced the activity,

suggesting that steric hindrance might play a role in the interaction with biological targets.

Experimental Protocols
General Synthesis of 7-nitro-2-aryl-4H-benzo[d][1]
[2]oxazin-4-ones (3a-k)[3]
A solution of 4-nitroanthranilic acid (1.0 equivalent) in pyridine was treated with the

corresponding substituted benzoyl chloride (2.0 equivalents). The reaction mixture was stirred

at room temperature for a specified duration. After completion of the reaction (monitored by

TLC), the mixture was poured into a mixture of crushed ice and concentrated HCl. The

resulting precipitate was filtered, washed with water, and then with a 5% sodium bicarbonate

solution. The crude product was dried and purified by recrystallization from an appropriate

solvent.

In Vitro Anticancer Activity (MTT Assay)[3]
Cell Culture: Human cervical cancer cells (HeLa) were cultured in DMEM medium

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified atmosphere with 5% CO₂.

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and

incubated for 24 hours.

Compound Treatment: The synthesized compounds, dissolved in DMSO, were added to the

wells at a final concentration of 30 µg/mL and incubated for 48 hours. Doxorubicin was used

as a positive control.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plates were incubated for another 4 hours.
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Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.

Calculation: The percentage of cell viability inhibition was calculated using the formula: %

Inhibition = 100 - [(Absorbance of treated cells / Absorbance of control cells) x 100]

Antioxidant Activity (DPPH Radical Scavenging Assay)
[3]

Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in

methanol was prepared.

Reaction Mixture: 1 mL of the DPPH solution was mixed with 1 mL of the test compound

solution in methanol at various concentrations.

Incubation: The mixture was shaken and allowed to stand at room temperature in the dark

for 30 minutes.

Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a

spectrophotometer.

Calculation: The percentage of DPPH radical scavenging activity was calculated using the

formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of

control] x 100 Butylated hydroxytoluene (BHT) was used as a positive control.

Visualizations
The following diagrams illustrate the core chemical structure of the studied compounds and the

general workflow of a structure-activity relationship study.

Caption: General chemical structure of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.
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Caption: Generalized workflow for a structure-activity relationship (SAR) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent
anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
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Benzoxazinones: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099865#structure-activity-relationship-of-nitrophenyl-
benzoxazinones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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